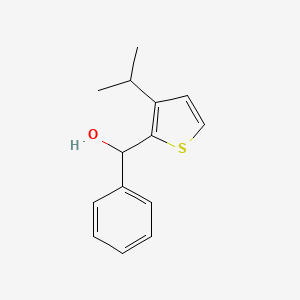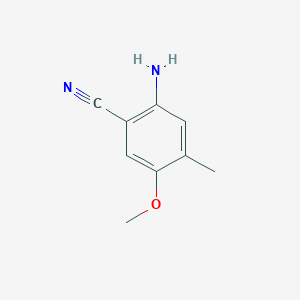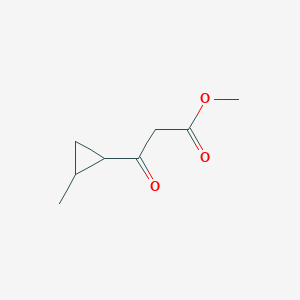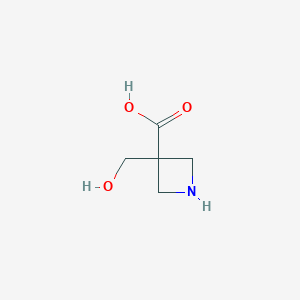
3-(Hydroxymethyl)azetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hydroxymethyl)azetidine-3-carboxylic acid is a four-membered heterocyclic compound containing both a hydroxymethyl group and a carboxylic acid group. This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity. Azetidines are valuable in organic synthesis and medicinal chemistry due to their structural properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)azetidine-3-carboxylic acid typically involves the formation of the azetidine ring followed by functionalization at the 3-position. One common method is the cyclization of suitable precursors under basic conditions. For example, the use of potassium carbonate as a base in a solvent system like acetonitrile and methanol can facilitate the formation of the azetidine ring .
Industrial Production Methods
Industrial production methods for azetidines often involve scalable processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a dicarboxylic acid, while reduction of the carboxylic acid group results in a primary alcohol .
Wissenschaftliche Forschungsanwendungen
3-(Hydroxymethyl)azetidine-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Hydroxymethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s ring strain and functional groups allow it to participate in various biochemical pathways. For instance, it can act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with a carboxylic acid group at the 2-position.
3-Hydroxyazetidine: Similar to 3-(Hydroxymethyl)azetidine-3-carboxylic acid but lacks the carboxylic acid group.
Pyrrolidine-3-carboxylic acid: A five-membered ring analog with similar functional groups.
Uniqueness
This compound is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the azetidine ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-(hydroxymethyl)azetidine-3-carboxylic acid |
InChI |
InChI=1S/C5H9NO3/c7-3-5(4(8)9)1-6-2-5/h6-7H,1-3H2,(H,8,9) |
InChI-Schlüssel |
CTKOKGGHIAYFMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



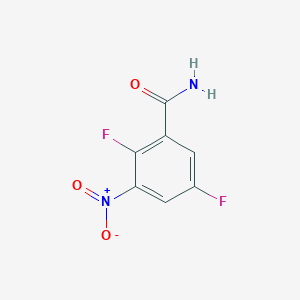
![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
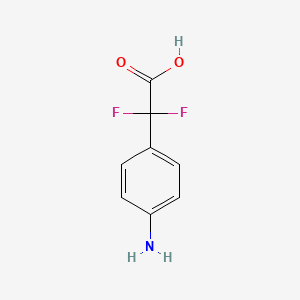
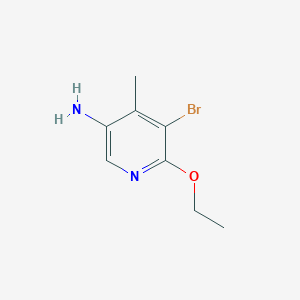


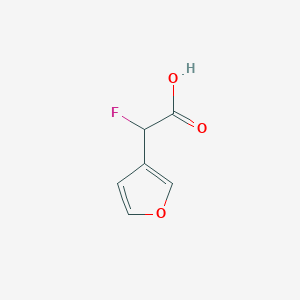
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
